
ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL- is a complex organic compound characterized by the presence of bromine, chlorine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL- typically involves the bromination of 1-(p-chlorophenyl)-2,2-diphenylethylene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine to the ethylene moiety. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The compound can be reduced to form the corresponding ethylene derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are used.
Major Products
Substitution: Products include 1-(p-chlorophenyl)-2,2-diphenylethylene derivatives with different substituents replacing the bromine atom.
Reduction: The major product is 1-(p-chlorophenyl)-2,2-diphenylethylene.
Oxidation: Products include epoxides or hydroxylated derivatives.
Scientific Research Applications
ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL- involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the phenyl groups, contribute to the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-chlorobenzene
- 4-Bromo-1-chlorobenzene
- 4-Bromophenyl chloride
Uniqueness
ETHYLENE, 1-BROMO-1-(p-CHLOROPHENYL)-2,2-DIPHENYL- is unique due to the presence of both bromine and chlorine atoms on the ethylene backbone, along with two phenyl groups. This combination of substituents imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
796-13-4 |
|---|---|
Molecular Formula |
C20H14BrCl |
Molecular Weight |
369.7 g/mol |
IUPAC Name |
1-(1-bromo-2,2-diphenylethenyl)-4-chlorobenzene |
InChI |
InChI=1S/C20H14BrCl/c21-20(17-11-13-18(22)14-12-17)19(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H |
InChI Key |
LUFBUHNWDHJVBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Cl)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


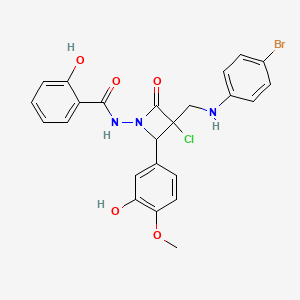

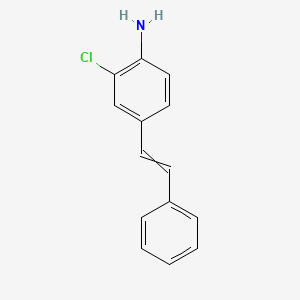
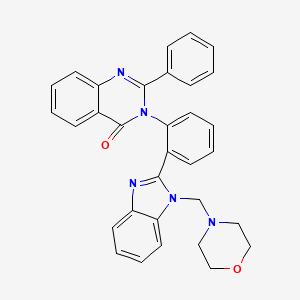
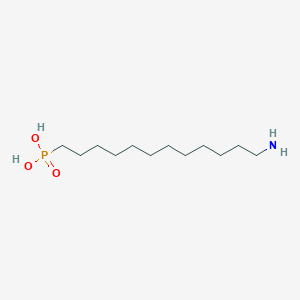



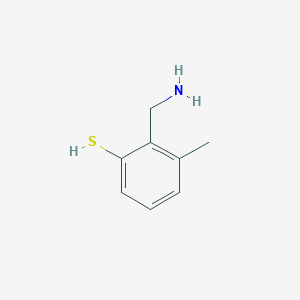
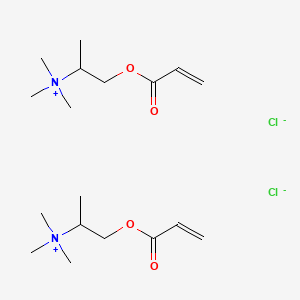

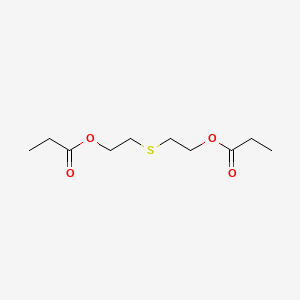
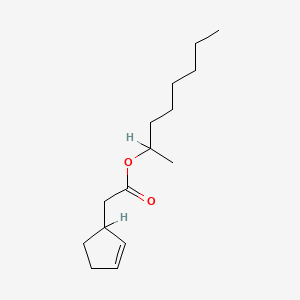
![4-{2-[(Dichloromethyl)silyl]ethyl}pyridine](/img/structure/B13784177.png)
